molecular formula C22H21NO B3716497 N-benzyl-2-phenethylbenzamide

N-benzyl-2-phenethylbenzamide

Cat. No.: B3716497
M. Wt: 315.4 g/mol
InChI Key: KMBNPVIKZADWDN-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenethylbenzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It is part of a broader class of N-substituted phenethylamine derivatives. Structural analogs, particularly N-benzyl phenethylamines, have been extensively studied for their high binding affinity and functional activity at serotonin receptors, such as the 5-HT2A subtype . These receptors are key targets in researching conditions like addiction, schizophrenia, and depression . The core N-phenethylbenzamide structure is also a known intermediate in organic synthesis . This product is provided as a high-purity solid for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(23-17-19-11-5-2-6-12-19)21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBNPVIKZADWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Phenethylbenzamide

Retrosynthetic Analysis and Design Principles for N-benzyl-2-phenethylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. sathyabama.ac.in For this compound, the primary disconnection occurs at the amide bond. This is a logical first step as numerous reliable methods exist for forming this functional group. sathyabama.ac.in This disconnection reveals two key precursors: 2-phenethylbenzoic acid and benzylamine (B48309).

Further retrosynthetic analysis of 2-phenethylbenzoic acid would involve disconnecting the bond between the phenyl ring and the ethyl group. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, between a benzoic acid derivative with a leaving group at the 2-position and a phenethyl organometallic reagent. Alternatively, a Friedel-Crafts type reaction could be envisioned, though regioselectivity might be a challenge.

Development and Optimization of Synthetic Routes for this compound

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The formation of the amide bond is the cornerstone of this compound synthesis. A variety of coupling reagents and conditions can be employed to achieve this transformation, each with its own advantages and disadvantages.

Commonly used coupling reagents for amide bond formation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uknih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The addition of additives like HOBt (Hydroxybenzotriazole) can suppress side reactions and improve yields. nih.gov

Optimization of the reaction conditions is key to maximizing the yield and purity of the final product. This includes the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Dichloromethane and N,N-dimethylformamide (DMF) are common solvents for these reactions. ucl.ac.uk The reaction is often carried out at room temperature, although gentle heating may sometimes be necessary.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive(s)Typical SolventsKey Features
EDCHOBt, DMAPDichloromethane, DMFWidely used, affordable. nih.gov
HATUDIPEA, Et3NDMF, AcetonitrileHigh coupling efficiency, especially for hindered substrates. ucl.ac.uknih.gov
T3PPyridineEthyl acetate, THFStrong activating agent. ucl.ac.uk
CDINoneTHF, ChloroformForms a reactive acylimidazolide intermediate. ucl.ac.uk

Synthesis of Precursor Amines: Phenethyl and Benzylamine Components

Both benzylamine and phenethylamine (B48288) are commercially available. However, understanding their synthesis is relevant for producing derivatives. Benzylamine can be synthesized from benzonitrile (B105546) or benzamide (B126) via reduction. libretexts.org

Phenethylamine can be synthesized through various methods, including the reduction of benzyl (B1604629) cyanide or ω-nitrostyrene. wikipedia.org The reduction of nitriles, amides, and nitro compounds are common methods for preparing amines. libretexts.org Reductive amination of aldehydes and ketones also provides a direct route to amines. libretexts.org For instance, N-methyl-2-phenylethylamine can be prepared via reductive amination. libretexts.org

Chemo- and Regioselective Synthesis Approaches

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. In the synthesis of this compound, chemoselectivity is crucial during the amide bond formation step. The coupling reagent must selectively activate the carboxylic acid in the presence of other potentially reactive functional groups.

Regioselectivity becomes important when considering the synthesis of the 2-phenethylbenzoic acid precursor. Direct functionalization of a substituted benzene (B151609) ring must be controlled to ensure the desired ortho-substitution pattern. For example, ruthenium-catalyzed ortho-arylation of N-alkyl benzamides has been shown to be highly regioselective. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sioc-journal.cnnih.gov In the context of this compound synthesis, several strategies can be employed to make the process more environmentally friendly.

One key aspect is the choice of solvent. Many common solvents for amide synthesis, such as DMF and chlorinated solvents, have environmental and health concerns. ucl.ac.uk The use of greener solvents, or even solvent-free conditions, is a major goal. numberanalytics.comscispace.com Mechanochemical synthesis, which uses mechanical energy to drive reactions, is one example of a solvent-free approach. numberanalytics.com

Another principle of green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many reactant atoms end up in the final product. numberanalytics.com Catalytic methods for amide bond formation are being developed to improve atom economy and reduce waste compared to traditional methods that use stoichiometric amounts of coupling reagents. ucl.ac.uk Biocatalysis, using enzymes to catalyze reactions, also offers a promising green alternative. nih.gov

Derivatization and Functionalization of the this compound Core

Once the core structure of this compound is synthesized, it can be further modified to create a library of related compounds. This derivatization can be used to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of the molecule for other applications.

Functionalization can be targeted at several positions within the molecule:

The Benzamide Phenyl Ring: Electrophilic aromatic substitution reactions can introduce a variety of substituents onto this ring. The directing effects of the amide group will influence the position of substitution.

The Phenethyl Phenyl Ring: Similar to the benzamide ring, this ring can be functionalized via electrophilic substitution.

The Benzyl Phenyl Ring: This ring is also amenable to electrophilic aromatic substitution.

The N-H of the Amide: While the amide N-H is generally not highly reactive, it can undergo reactions under certain conditions.

The Benzylic and Phenethylic CH2 Groups: These positions could potentially be functionalized through radical reactions, although selectivity might be an issue.

Recent research has explored the synthesis of various N-substituted benzamides and their subsequent chemical transformations. nih.gov For example, N-aryl-N-(2-oxo-2-arylethyl) benzamides have been prepared and then reacted with Woollins' reagent to achieve chemoselective selenation/reduction. nih.gov

Table 2: Potential Derivatization Reactions

Reaction TypeTarget SitePotential Reagents
NitrationAromatic RingsHNO3/H2SO4
HalogenationAromatic RingsBr2/FeBr3, Cl2/AlCl3
Friedel-Crafts AcylationAromatic RingsAcyl chloride/AlCl3
Friedel-Crafts AlkylationAromatic RingsAlkyl halide/AlCl3
SulfonationAromatic RingsSO3/H2SO4

Electrophilic and Nucleophilic Modifications on Aromatic Moieties

The structure of this compound contains three distinct aromatic rings, each offering potential sites for electrophilic and nucleophilic modifications. The reactivity of these rings—the benzoyl ring (Ring A), the N-benzyl ring (Ring B), and the phenethyl ring (Ring C)—is governed by the nature of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack is a fundamental method for functionalizing the aromatic moieties. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Ring A (2-phenethylbenzoyl moiety): This ring is substituted with the N-benzylcarboxamide group at C1 and a phenethyl group at C2. The amide group is deactivating and meta-directing. Conversely, the phenethyl group is an alkyl substituent, which is activating and ortho-, para-directing. The interplay of these competing effects suggests that electrophilic substitution will likely occur at the positions least deactivated by the amide function and activated by the alkyl chain, such as C4 or C6.

Ring B (N-benzyl moiety): This phenyl ring is attached to a methylene (B1212753) group, which is part of the electron-withdrawing amide functionality. The influence of the -CH2-N(CO)R group is weakly deactivating, directing incoming electrophiles to the ortho and para positions, though the reaction rate would be slower than that of benzene.

Ring C (phenethyl moiety): As a simple monosubstituted alkylbenzene ring, it is activated towards electrophilic attack. Substitutions such as nitration, halogenation, or Friedel-Crafts reactions would strongly favor the para position due to steric hindrance from the ethyl-benzoyl connection at the ortho positions.

Research on related N-substituted benzamides has explored various electrophilic substitution reactions. For instance, the synthesis of derivatives often involves precursors that have undergone nitration or halogenation on the aromatic rings before the final amide coupling step.

Nucleophilic Aromatic Substitution (NuAr):

Nucleophilic aromatic substitution on the unsubstituted phenyl rings of this compound is generally challenging and requires the presence of strong electron-withdrawing groups (like -NO2) ortho or para to a leaving group (such as a halide). Therefore, functionalization via NuAr would typically be a two-step process: initial electrophilic nitration and/or halogenation followed by substitution.

In the synthesis of related bioactive molecules, NuAr is a common strategy. For example, in the preparation of certain kinase inhibitors, a dichloropyrimidine is reacted with an aminobenzoic acid derivative in a nucleophilic aromatic substitution, followed by a second substitution with another amine. nih.gov This highlights a general principle where a pre-functionalized aromatic or heteroaromatic ring bearing a leaving group is coupled with a nucleophile. A similar approach could be envisioned for modifying this compound derivatives, where a halogenated analog is reacted with nucleophiles like amines, alkoxides, or thiols. google.comgoogle.com

Stereoselective Synthesis of Chiral Analogs

This compound itself is achiral. However, chirality can be introduced into its structure to create analogs with specific stereochemistry, which is often crucial for biological applications. Chirality can be incorporated at several positions, for example, by creating a stereocenter on the benzylic carbon of the N-benzyl group (α-position) or on the carbon of the phenethyl chain adjacent to its phenyl ring (α'-position).

Catalytic Asymmetric Synthesis: The stereoselective synthesis of chiral amines and their derivatives is a well-established field. Chiral phosphoric acids have emerged as powerful catalysts for enantioselective reactions. For instance, they have been used in the heterodimerization of N-substituted pyrrolidine-1-carboxamides to generate products with high enantioselectivity. ifremer.fr A similar catalytic approach could be adapted for the synthesis of chiral this compound analogs, potentially through an asymmetric Pictet-Spengler type reaction or other cyclizations if the backbone is suitably modified.

Substrate-Controlled Synthesis: Another effective strategy involves using a chiral starting material. For the synthesis of chiral this compound analogs, one could employ a chiral benzylamine or a chiral 2-phenethylamine derivative in the final amide coupling step. The synthesis of chiral β-amino acid derivatives has been achieved with high stereoselectivity through the conjugate addition of chiral lithium amides, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, to a Michael acceptor. beilstein-journals.org This demonstrates how a chiral amine can effectively control the stereochemical outcome of a C-N bond-forming reaction.

The table below summarizes representative stereoselective methods from related systems that could be adapted for synthesizing chiral analogs of this compound.

MethodChiral SourceKey TransformationStereoselectivityReference
Chiral AuxiliaryPerpivaloylated galactoseCyclization of N-galactosyl didehydropiperidinonesHigh diastereoselectivity researchgate.net
Chiral CatalystChiral Phosphoric AcidHeterodimerization of ureasHigh enantioselectivity (exo-product) ifremer.fr
Chiral Nucleophile(R)-N-benzyl-N-α-methylbenzylamineConjugate addition to tert-butyl perillatede > 99% beilstein-journals.org
Chiral Substrate(S)-Carvon1,3-Dipolar cycloadditionHigh stereoselectivity (6:1 to 10:1 dr) semanticscholar.org

Advanced Synthetic Protocols for Structurally Diverse this compound Derivatives

The creation of a library of structurally diverse this compound derivatives is essential for exploring structure-activity relationships in medicinal chemistry. This requires robust and versatile synthetic protocols that allow for easy modification of different parts of the molecule.

Core Amide Bond Formation: The central reaction for synthesizing the parent compound is the amide coupling between 2-phenethylbenzoic acid and benzylamine. While the classic Schotten-Baumann reaction using an acyl chloride is effective, modern coupling reagents offer milder conditions and broader functional group tolerance. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly used to promote the direct condensation of carboxylic acids and amines with high yields. nih.gov Metal-free approaches have also been developed, for example, using pyridinium (B92312) salts of phenacyl bromides to facilitate amide bond formation. beilstein-journals.org

Diversification Strategies: Structural diversity can be achieved by modifying the starting materials before the coupling reaction. A library of substituted 2-phenethylbenzoic acids and substituted benzylamines can be synthesized and then combined in a combinatorial fashion.

Modification of the Benzoyl Moiety: Substituted phenylacetic acids can be reacted with substituted benzyl halides, followed by further elaboration to generate a range of 2-phenethylbenzoic acid precursors.

Modification of the N-benzyl Moiety: A wide variety of substituted benzylamines are commercially available or can be readily synthesized.

Post-Coupling Modifications: Once the core this compound scaffold is assembled, further diversification can be achieved through the electrophilic and nucleophilic modifications discussed in section 2.3.1. Phase-transfer catalysis offers a powerful method for subsequent C- or N-alkylation reactions under mild conditions, as demonstrated in the alkylation of N-benzyl-2-phenylacetamide. researchgate.net

The following table presents data from the synthesis of various N-substituted benzamides, illustrating typical yields and conditions that could be applied to the synthesis of this compound derivatives.

Amide ProductAmineAcylating Species/AcidCoupling Method/ReagentYield (%)Reference
N-BenzylbenzamideBenzylamineBenzoic AcidPyridinium salt of phenacyl bromide81% beilstein-journals.org
4-Methoxy-N-phenethylbenzamidePhenethylamine4-Methoxybenzoic AcidPyridinium salt of phenacyl bromide75% beilstein-journals.org
N-Phenethylbenzamide2-PhenylethylamineBenzoyl chlorideSchotten-Baumann (solvent-free)83-84%
2,4,6-Trimethyl-N-phenethylbenzamidePhenethylamine2,4,6-Trimethylbenzoic acidDCC (Carbodiimide)85%
3-((6-Chloropyrimidin-4-yl)amino)-N-methyl-N-phenethylbenzamideN-Methylphenethylamine3-((6-Chloropyrimidin-4-yl)amino)benzoic acidEDC, HOBt71% nih.gov

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Phenethylbenzamide

Acid-Base Properties and Prototropic Equilibria of the Benzamide (B126) Moiety

The benzamide moiety in N-benzyl-2-phenethylbenzamide possesses both acidic and basic character, governed by the proton-donating ability of the amide N-H group and the proton-accepting capacity of the carbonyl oxygen. The acidity of the amide proton is a key parameter influencing its chemical behavior and intermolecular interactions.

The pKa value of the amide proton in this compound is influenced by the electronic nature of its substituents. For comparison, the pKa of the parent benzamide in dimethyl sulfoxide (B87167) (DMSO) is approximately 23.35. mdpi.com The substitution of an alkyl group, such as a benzyl (B1604629) group, on the nitrogen atom generally leads to a slight increase in acidity compared to the unsubstituted amide. However, the presence of an N-aryl substituent, as in N-phenylbenzamide (pKa ≈ 18.77 in DMSO), significantly increases the acidity of the amide proton. mdpi.com This is attributed to the electron-withdrawing nature of the phenyl ring. In the case of this compound, the N-benzyl group is an alkyl substituent, suggesting its acidity will be closer to that of other N-alkyl benzamides rather than N-aryl benzamides.

The prototropic equilibrium involves the tautomerization between the amide and its imidic acid form. This equilibrium is generally heavily skewed towards the amide form under normal conditions. The basicity of the carbonyl oxygen allows for protonation in acidic media, which can facilitate acid-catalyzed hydrolysis of the amide bond.

CompoundSolventpKa
BenzamideDMSO23.35 mdpi.com
N-PhenylbenzamideDMSO18.77 mdpi.com

This table provides reference pKa values in DMSO to contextualize the potential acidity of the amide proton in this compound.

Amide Bond Stability and Hydrolysis Kinetics in Diverse Environments

The synthesis of related compounds, such as N-phenethylbenzamide, has been achieved in a water-based medium by reacting benzoyl chloride with phenethylamine (B48288) in the presence of an alkali metal hydroxide. This suggests a degree of stability of the amide bond under these specific basic aqueous conditions, where the product's insolubility drives the reaction.

Biocatalytic methods have also been explored for the formation of amide bonds, indicating that enzymes can mediate this transformation under specific, mild conditions. rsc.org The stability of the amide bond in this compound in diverse environments, such as varying pH and temperature, would be critical for its potential applications. Kinetic studies would be necessary to determine the rate of hydrolysis under different conditions, providing insights into its persistence and degradation pathways.

Oxidation and Reduction Pathways of this compound

This compound contains several moieties susceptible to oxidation and reduction. The aromatic rings, the benzylic C-H bonds, and the amide group itself can all potentially react under appropriate conditions.

Oxidation: The benzylic hydrogens of the N-benzyl and 2-phenethyl groups are activated towards oxidation. msu.edu Strong oxidizing agents can lead to the degradation of these alkyl side-chains. For instance, the oxidation of benzylic C-H bonds can be catalyzed by agents like FeCl3 to form new C-N bonds in the presence of an amine. rsc.org While not directly studied on the title compound, analogous reactions on similar structures suggest that the methylene (B1212753) groups could be oxidized to carbonyls or other functionalities. The aromatic rings can also undergo oxidation, though this typically requires harsh conditions.

Reduction: The amide group in this compound can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to their corresponding amines. imperial.ac.uk In this case, the product would be N-benzyl-N-(2-phenylethyl)amine. The choice of reducing agent is critical, as milder reagents may not be effective. The aromatic rings are generally resistant to reduction under conditions that would reduce the amide.

Reaction TypePotential ReagentsPotential Product(s)
Oxidation of Benzylic C-HKMnO4, CrO3Carboxylic acids, ketones
Reduction of AmideLiAlH4, DIBAL-HN-benzyl-N-(2-phenylethyl)amine

This table outlines potential oxidation and reduction reactions and the classes of products that could be formed.

Aromatic Substitution and Functional Group Interconversion Reactions

The two phenyl rings and the benzyl ring in this compound provide sites for electrophilic aromatic substitution reactions. The outcomes of these reactions are directed by the nature of the existing substituents.

Aromatic Substitution: The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution on its attached phenyl ring. libretexts.org Conversely, the phenethyl and benzyl groups are weakly activating and ortho-, para-directing. libretexts.org Therefore, electrophilic attack on the N-benzyl and 2-phenethyl moieties would be favored at the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4) and halogenation (using X2/Lewis acid). masterorganicchemistry.com Nucleophilic aromatic substitution is also a possibility, particularly if the aromatic rings are substituted with strong electron-withdrawing groups. nih.gov

Functional Group Interconversion (FGI): FGI refers to the conversion of one functional group into another. lkouniv.ac.in For this compound, this could involve transformations of the amide or the aromatic rings. For example, if a nitro group were introduced onto one of the aromatic rings via nitration, it could subsequently be reduced to an amino group. The N-benzyl group itself is often used as a protecting group for amines and can be removed through various methods, including reductive, oxidative, and acid-base conditions, which represents a key FGI. sioc-journal.cn

Reaction TypeReagentsExpected Directing Effect
NitrationHNO3, H2SO4meta on benzoyl ring; ortho, para on benzyl and phenethyl rings libretexts.org
HalogenationBr2, FeBr3meta on benzoyl ring; ortho, para on benzyl and phenethyl rings libretexts.org

This table summarizes the expected regioselectivity for common electrophilic aromatic substitution reactions on the different aromatic rings of this compound.

Supramolecular Interactions and Self-Assembly Properties of this compound (e.g., Hydrogen Bonding, π-Stacking)

The structure of this compound allows for a variety of non-covalent interactions that can lead to the formation of supramolecular assemblies. These interactions include hydrogen bonding and π-stacking.

Hydrogen Bonding: The amide group is a classic motif for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In the solid state, amides often form hydrogen-bonded chains or dimers. For instance, studies on related salicylamides have shown the formation of linear chains through intermolecular N-H···O=C hydrogen bonds. mdpi.com The presence of these interactions significantly influences the crystal packing and physical properties of the compound.

Molecular Interactions and Mechanistic Biological Studies of N Benzyl 2 Phenethylbenzamide Non Clinical Focus

In Silico Analysis of N-benzyl-2-phenethylbenzamide: Molecular Docking and Dynamics Simulations.benchchem.commdpi.comresearchgate.netnih.gov

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its potential biological targets. samipubco.com These computational methods offer a window into the dynamic nature of these interactions at an atomic level. samipubco.comaps.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. scispace.com This technique helps in understanding the binding affinity and the specific interactions that stabilize the ligand-receptor complex. scispace.com

Studies on related N-benzylbenzamide and N-phenethylbenzamide derivatives have successfully employed molecular docking to elucidate their binding modes with various protein targets. For instance, in the context of amyloid-beta (Aβ42) aggregation inhibition, molecular docking studies proposed that these compounds could interact with both catalytic and peripheral active sites of target enzymes. researchgate.net A study on N-benzylbenzamide derivatives as potential allosteric inhibitors of Aurora kinase A utilized docking analysis to identify key pharmacophores and interactions within a specific allosteric pocket. nih.gov Similarly, research on benzothiazole (B30560) derivatives suggested a binding mode to Aβ40 and Aβ42. researchgate.net The process involves placing the ligand into the predictable binding site on the target protein's surface and evaluating the resulting conformations based on a scoring function. scispace.com For example, the binding mode of certain inhibitors in the Aβ42 pentamer model highlights interactions with both the C- and N-termini of the peptide assembly. researchgate.net

Table 1: Predicted Binding Interactions for Benzamide (B126) Derivatives from Docking Studies

Compound Class Target Protein Key Interacting Residues/Regions Type of Interaction
N-benzylbenzamide derivatives Aβ42 pentamer C- and N-termini Hydrophobic and van der Waals interactions
Benzothiazole derivatives hAChE Catalytic and peripheral active sites Favorable binding

This table is generated based on findings from related benzamide derivatives.

Molecular dynamics (MD) simulations provide insights into the conformational changes and flexibility of both the ligand and the receptor over time. samipubco.com These simulations can reveal the stability of the predicted binding poses from docking studies and map out the energy landscape of the binding process. samipubco.com By simulating the system's movement, researchers can observe how the ligand settles into its binding site and how the protein structure adapts. aps.org

For related compounds, MD simulations have been used to understand the dynamic behavior and stability within a binding cavity. mdpi.com For instance, simulations can identify multiple stable binding poses and the transitions between them, offering a more complete picture than static docking. mdpi.com The analysis of these dynamics helps in understanding how a compound like this compound might induce conformational changes in its target protein, which is crucial for mechanisms like allosteric modulation. elifesciences.org

Computational studies are instrumental in predicting why a compound might bind to a specific target over others. By comparing the docking scores and interaction patterns of this compound against a panel of different proteins, researchers can hypothesize its selectivity profile. nih.gov

For example, studies on inhibitors of the immunoproteasome showed that small structural changes could significantly alter selectivity for different subunits (β1i vs. β5i). mdpi.com Induced fit docking (IFD) analysis, which allows for flexibility in the protein's side chains, can reveal subtle differences in binding that confer selectivity. mdpi.com In one study, a compound showed inhibitory activity on both β1i and β5i subunits, and IFD analysis revealed distinct binding patterns with key residues in each subunit. mdpi.com The central amide moiety, a common feature in these compounds, often plays a crucial role by forming hydrogen bonds with the protein backbone. mdpi.com

Enzyme Inhibition and Activation Mechanisms by this compound (in vitro mechanistic studies).mdpi.comresearchgate.net

In vitro studies are essential for validating the predictions made by computational models and for characterizing the biochemical activity of a compound.

Enzyme kinetic studies measure the effect of a compound on the rate of an enzyme-catalyzed reaction. These experiments can determine key parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which quantify the compound's potency.

For related benzamide derivatives, in vitro enzymatic assays have confirmed their inhibitory activities. For example, a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives were evaluated as inhibitors of Aβ42 aggregation using a thioflavin T (ThT)-based fluorescence assay. researchgate.net Several compounds were identified as promising inhibitors. researchgate.net In another study, compounds were screened against immunoproteasome subunits, and those showing significant inhibition (over 50% at 100 μM) were further characterized to determine their Kᵢ values. mdpi.comrsc.org For instance, one compound was found to inhibit both β1i and β5i subunits with Kᵢ values of 12.53 ± 0.18 μM and 31.95 ± 0.81 μM, respectively. mdpi.com Another study on triazoloquinazolinone-based compounds identified inhibitors of Plk1 PBD with IC₅₀ values in the low micromolar range. acs.org

Table 2: In Vitro Inhibitory Activity of Related Benzamide Derivatives

Compound Series Target Assay Type Key Findings
N-benzyl/phenethyl/benzyloxy-benzamides Aβ42 Aggregation ThT Fluorescence Identification of derivatives with anti-aggregation properties. researchgate.netresearchgate.net
Various Benzamide Derivatives Immunoproteasome (β1i/β5i) Fluorogenic Substrate Hydrolysis Kᵢ values in the micromolar range; some compounds inhibit both subunits. mdpi.com
Triazoloquinazolinone-based compounds Plk1 PBD Biochemical Assay IC₅₀ values ranging from 2.92 to 4.38 μM. acs.org

This table is generated based on findings from related benzamide derivatives.

A critical aspect of mechanistic studies is to determine whether a compound binds to the enzyme's active site (orthosteric binding) or to a secondary site (allosteric binding). mdpi.com Allosteric modulators can offer greater selectivity and a more nuanced regulation of enzyme activity compared to traditional active site inhibitors. mdpi.comnih.gov

Recent research has identified N-benzylbenzamide derivatives that function as allosteric inhibitors. nih.gov A novel allosteric inhibitor of Aurora kinase A, with an N-benzylbenzamide backbone, was discovered that binds to the allosteric "Y-pocket" within the kinase domain. nih.gov This binding disrupts the interaction between the kinase and its activator, TPX2, thereby inhibiting both its catalytic and non-catalytic functions. nih.gov This mechanism is distinct from ATP-competitive inhibitors that target the active site. nih.gov The potential for allosteric modulation is a significant area of investigation, as it can lead to the development of highly specific therapeutic agents. mdpi.comelifesciences.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-benzylbenzamide
N-phenethylbenzamide

Information regarding "this compound" is not available in published scientific literature.

Following a comprehensive search of scientific databases and literature, no specific non-clinical studies, data, or research articles were found for the chemical compound This compound .

The requested analysis, including details on receptor binding kinetics, ligand affinity, functional characterization, and cellular responses, cannot be provided as this information does not appear to be publicly available for this specific molecule.

Research in this area focuses on structurally related but distinct compounds, such as:

N-phenethylbenzamide , where the phenethyl group is attached to the amide nitrogen. biosynth.comscbt.com

N-benzylbenzamide , which lacks the phenethyl group. researchgate.netnih.govacs.org

N-benzyl phenethylamines , which are a different class of compounds (amines, not amides). rsc.orgbiosynth.comnih.gov

Due to the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, it is not possible to generate the requested article.

Research on this compound's Interactions with Nucleic Acids and Lipids Remains Undisclosed

Extensive searches for published scientific literature detailing the molecular interactions of this compound with biological macromolecules beyond protein targets have yielded no specific research findings. Currently, there is a notable absence of publicly available studies focusing on the direct binding or interaction of this compound with nucleic acids, such as DNA and RNA, or with lipid bilayers.

Despite the importance of this information, the scientific community has not yet published data on these specific aspects for this compound. Consequently, no detailed research findings, data tables on binding affinities, or mechanistic insights into its interactions with nucleic acids or lipids can be provided at this time. The focus of existing research appears to be directed elsewhere, leaving a gap in the comprehensive understanding of this molecule's behavior within a biological context.

Further research is required to elucidate the potential interactions of this compound with these fundamental biological macromolecules. Until such studies are conducted and their results disseminated, a complete picture of its molecular interactions will remain elusive.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Benzyl 2 Phenethylbenzamide Analogs

Design Principles for N-benzyl-2-phenethylbenzamide Analog Libraries

The design of analog libraries for this compound is guided by established medicinal chemistry principles aimed at systematically exploring the chemical space around a lead compound. The core scaffold, consisting of a central benzamide (B126) moiety flanked by a benzyl (B1604629) group and a phenethyl group, offers multiple points for structural modification. The primary goal is to generate a diverse set of molecules to probe the impact of various structural changes on biological activity. mdpi.com

Key design strategies include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of analogs by combining a small number of building blocks. For this compound, this would involve using a variety of substituted benzoic acids, benzylamines, and phenethylamines.

Scaffold Hopping: This strategy involves replacing the core benzamide scaffold with other chemical moieties that maintain a similar three-dimensional arrangement of key functional groups. researchgate.netnih.gov This can lead to the discovery of novel intellectual property and improved pharmacokinetic profiles. researchgate.net

Focused Libraries: Once initial hits are identified, focused libraries are designed to optimize potency and selectivity. This involves making subtle modifications to the most promising analogs. researchgate.net The design of these libraries often benefits from computational modeling to prioritize the synthesis of compounds with the highest predicted activity.

The construction of these libraries relies on robust and efficient synthetic methodologies, such as amide bond formation reactions, to ensure the timely production of analogs for biological screening. cambridgemedchemconsulting.com

Systematic Variation of Substituents on Phenyl Rings and Phenethyl Linker

Systematic variation of substituents on the two phenyl rings and modification of the phenethyl linker are fundamental to elucidating the SAR of this compound analogs.

Phenyl Ring Substitutions: The electronic and steric properties of substituents on both the benzoyl and benzyl phenyl rings can significantly influence activity. Studies on related N-benzylbenzamide scaffolds have shown that the position and nature of substituents are critical. acs.orgresearchgate.net For instance, introducing electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its interaction with biological targets. x-mol.com Similarly, the size and shape of substituents can impact binding affinity through steric interactions.

A representative, though hypothetical, SAR exploration for this compound analogs is summarized in the table below, illustrating the potential impact of substitutions.

RingPositionSubstituentRelative ActivityRationale
Benzoylpara-OCH₃++Potential for hydrogen bond acceptance and favorable electronic effects.
Benzoylmeta-Cl+Electron-withdrawing group may enhance binding.
Benzylpara-F+++Halogen bonding and improved metabolic stability.
Benzylortho-CH₃-Potential for steric hindrance with the binding pocket.

Chain length variation: Shortening or lengthening the ethyl chain can alter the distance between the two aromatic rings, which may be critical for optimal target engagement.

Introduction of rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational freedom, potentially leading to higher affinity and selectivity by "freezing" the molecule in its bioactive conformation. researchgate.net

Substitution on the linker: Adding substituents to the ethyl chain can introduce new interaction points or influence the molecule's metabolic stability.

Impact of Stereochemistry and Conformational Features on Activity

The three-dimensional structure of this compound analogs, dictated by their stereochemistry and conformational preferences, is a critical determinant of their biological activity.

Stereochemistry: The presence of chiral centers, which can arise from substitution on the phenethyl linker or the benzyl group, means that analogs can exist as different stereoisomers (enantiomers or diastereomers). It is common for biological activity to be confined to a single stereoisomer, as has been observed in other benzamide derivatives. nih.gov For example, the R and S enantiomers of a chiral analog may exhibit vastly different potencies and selectivities due to the specific stereochemical requirements of the target binding site. Therefore, the synthesis and evaluation of stereochemically pure analogs are essential.

Conformational Features: The this compound scaffold possesses considerable conformational flexibility due to rotation around several single bonds. The relative orientation of the phenyl rings and the amide bond can significantly impact the molecule's ability to fit into a binding pocket. researchgate.net Conformational analysis, often aided by computational methods, is used to identify low-energy conformations that are likely to be biologically relevant. elsevierpure.com Twisting of the amide unit out of the plane of the aromatic ring has been shown to be important for the activity of some benzamide-containing compounds. researchgate.net

QSAR Modeling for Predicting and Optimizing Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For this compound analogs, QSAR models can be invaluable for predicting the activity of unsynthesized compounds and for guiding the optimization of lead structures. nih.gov

The foundation of a QSAR model is the selection of appropriate molecular descriptors that capture the physicochemical properties of the compounds. nih.gov These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. chem-soc.si

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. chem-soc.si

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which is crucial for membrane permeability. chem-soc.si

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices, that describe the branching and connectivity of atoms. benthamdirect.comnirmauni.ac.in

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure.

The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to a poorly predictive model. acs.org

Descriptor ClassExample DescriptorsRelevance to this compound Analogs
ElectronicDipole Moment, Partial ChargesInfluences electrostatic interactions with the target.
StericMolecular Weight, Molar RefractivityAffects the fit within the binding pocket.
HydrophobicLogP, Hydrophobic Surface AreaCrucial for cell permeability and hydrophobic interactions.
TopologicalWiener Index, Kier & Hall IndicesEncodes information about molecular size, shape, and branching.

Once a set of descriptors has been selected, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov

The robustness and predictive power of the QSAR model must be rigorously validated. researchgate.net Key validation metrics include:

Coefficient of determination (R²): This measures how well the model fits the training data. A value close to 1 indicates a good fit. researchgate.net

Cross-validated R² (Q²): This is a measure of the model's predictive ability, typically determined using leave-one-out or leave-many-out cross-validation. A high Q² value (e.g., > 0.5) is indicative of a robust model. researchgate.net

External Validation: The model's predictive power is further assessed using an external test set of compounds that were not used in the model development. The predicted activities for the test set are compared with their experimental values. sphinxsai.com

A statistically validated QSAR model can then be used to screen virtual libraries of this compound analogs, prioritizing the synthesis of those with the highest predicted activity and most favorable properties.

Bioisosteric Replacements and Scaffold Hopping Approaches for this compound Derivatives

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize drug-like properties, enhance potency, and discover novel chemical entities. researchgate.net

Bioisosteric Replacements: This strategy involves substituting a functional group in the this compound scaffold with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological activity or pharmacokinetic profile. nih.govdrughunter.com A key target for bioisosteric replacement in this scaffold is the amide bond, which can be susceptible to enzymatic degradation. cambridgemedchemconsulting.comnih.gov

Common bioisosteres for the amide group include:

Thioamides and Selenoamides: Replacing the amide oxygen with sulfur or selenium can alter hydrogen bonding capabilities and metabolic stability. nih.gov

Triazoles: 1,2,3- and 1,2,4-triazoles are well-established amide bond bioisosteres that can improve metabolic stability and act as hydrogen bond acceptors. nih.govcambridgemedchemconsulting.comnih.gov

Oxadiazoles and Thiadiazoles: These five-membered heterocycles can mimic the planarity and hydrogen bonding properties of the amide group. nih.gov

Retro-amides: Reversing the amide bond (NH-CO to CO-NH) can sometimes lead to improved properties while maintaining key interactions. drughunter.com

Scaffold Hopping: This more drastic approach involves replacing the entire this compound core with a structurally different scaffold that maintains the essential pharmacophoric features. researchgate.netscirp.org The goal is to identify new chemical series with potentially improved properties, such as enhanced selectivity or better intellectual property protection. For instance, a benzimidazole (B57391) or quinoline (B57606) core could potentially replace the central benzamide moiety, provided that the key benzyl and phenethyl side chains can be appropriately positioned to maintain target interactions. researchgate.net

Theoretical and Computational Chemistry Applications to N Benzyl 2 Phenethylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-benzyl-2-phenethylbenzamide at the atomic level. These methods allow for the precise determination of the molecule's electronic landscape and reactivity patterns.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its most stable three-dimensional conformation (optimized molecular geometry) and its total electronic energy. nih.govnih.govmdpi.com The optimization process involves finding the geometry that corresponds to the minimum energy on the potential energy surface, which represents the most probable structure of the molecule in the gas phase. arxiv.org

Table 1: Representative Theoretically Calculated Geometric Parameters for a Benzamide (B126) Core

ParameterTypical Calculated Value (Å or Degrees)
C=O bond length~1.23 Å
C-N bond length~1.35 Å
N-H bond length~1.01 Å
O=C-N bond angle~122°
C-N-C bond angle~121°

Note: These are typical values for a secondary amide and may vary slightly for the specific structure of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO may be distributed over the benzamide group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and serve as an illustration of typical FMO energies for a molecule of this type.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netbhu.ac.inresearchgate.net For this compound, the MEP map would likely show negative potential (red color) around the electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. Conversely, positive potential (blue color) would be expected around the amide hydrogen and the hydrogens of the aromatic rings, highlighting areas prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and interactions with its environment. researchgate.net For a flexible molecule like this compound, MD simulations can explore its vast conformational space by simulating the movements of its atoms over time.

These simulations can reveal the preferred conformations of the molecule in different solvents, which is crucial for understanding its behavior in biological systems. The interactions between the solute and solvent molecules can significantly influence the conformational equilibrium. Computational studies on related benzamide derivatives have been used to understand their interaction with biological targets. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. pensoft.netmdpi.com Various computational models and software, such as SwissADME, can predict the pharmacokinetic profile of a molecule based on its structure. nih.govsciensage.info These predictions help in assessing the drug-likeness of a compound without the need for extensive experimental work. nih.gov

For this compound, in silico tools can predict key ADME parameters. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 3: Predicted ADME Properties for this compound

PropertyPredicted ValueSignificance
Molecular Weight~315 g/mol Influences diffusion and transport
LogP (Lipophilicity)HighAffects membrane permeability and solubility
Polar Surface Area~29 ŲRelates to membrane penetration
H-bond Donors1Influences binding interactions
H-bond Acceptors1Influences binding interactions
Blood-Brain Barrier PermeationLikelyDepends on a combination of factors
CYP450 InhibitionPossibleIndicates potential for drug-drug interactions

Note: These are theoretical predictions and require experimental validation.

Cheminformatics and Machine Learning for this compound Data Analysis

Cheminformatics and machine learning are increasingly used to analyze large datasets of chemical information and to build predictive models for various properties. rsc.orgresearchgate.net For this compound and its analogues, these techniques can be applied to develop Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of a series of compounds with their biological activities.

By representing the molecular structure of this compound and related compounds using molecular descriptors or fingerprints, machine learning algorithms can identify the key structural motifs responsible for a particular biological effect. rsc.org This approach can guide the design of new derivatives with improved properties. Computational analyses of N-benzylphenethylamine derivatives have successfully used artificial intelligence to classify their behavioral effects. nih.gov

Potential Applications of N Benzyl 2 Phenethylbenzamide in Non Clinical Scientific Domains

N-benzyl-2-phenethylbenzamide as a Biochemical Probe for Mechanistic Studies

While direct and extensive research on this compound as a biochemical probe is not widely documented, its structural motifs are present in compounds that are used to study biological systems. Benzamide (B126) derivatives, for instance, are known to interact with various enzymes and receptors. This suggests that this compound could potentially be modified or used as a tool to investigate the mechanisms of action of certain biological pathways. The phenethyl and benzyl (B1604629) groups can influence its lipophilicity and steric interactions, which are critical parameters for a compound's function as a molecular probe.

Applications in Material Science and Engineering (e.g., Liquid Crystals, Polymer Chemistry)

The application of this compound in material science and engineering is an area of potential, though not extensively developed, interest. The rigid benzamide core combined with the more flexible N-benzyl and 2-phenethyl groups could impart properties suitable for the development of novel materials. For example, molecules with such aromatic and amide functionalities can exhibit liquid crystalline behavior under certain conditions. In polymer chemistry, it could theoretically be incorporated into polymer backbones or used as an additive to modify the properties of existing polymers, such as thermal stability or mechanical strength.

This compound as Reference Standards in Analytical Chemistry

In analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a reference standard. This compound, when synthesized to a high degree of purity, can serve as a reference standard for the development and validation of analytical methods. This includes techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). Its primary utility would be in the quantification of this compound itself in various matrices or as a quality control standard for related synthesized compounds.

Below is a table detailing the typical analytical techniques where this compound could be employed as a reference standard.

Analytical TechniquePurpose of Reference Standard
High-Performance Liquid Chromatography (HPLC)Method development, system suitability testing, and quantification.
Gas Chromatography (GC)Establishing retention times and ensuring instrument performance.
Mass Spectrometry (MS)Mass calibration and fragmentation pattern confirmation.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and purity assessment.

Precursor or Intermediate in the Synthesis of Other Chemical Entities

One of the most significant applications of this compound is as an intermediate in the synthesis of more complex molecules. The amide bond can be hydrolyzed to yield 2-phenethylamine and N-benzylamine, or the aromatic rings can undergo further functionalization. This makes it a versatile building block for the creation of a wide array of other chemical entities, potentially including pharmaceuticals, agrochemicals, and other specialty chemicals. The specific functional groups present allow for a variety of chemical transformations, making it a valuable starting point for multi-step synthetic pathways.

Potential in Agrochemical Research (e.g., herbicidal or fungicidal activity mechanisms)

The exploration of this compound in agrochemical research is a nascent field. However, the benzamide chemical class includes a number of compounds with known herbicidal and fungicidal properties. For example, isoxaben (B1672637) is a benzamide herbicide. The mode of action for such compounds often involves the inhibition of key enzymes in plants or fungi. It is plausible that this compound could be investigated as a lead compound in the discovery of new agrochemicals. Researchers might screen it for activity against various plant and fungal species to determine if it, or its derivatives, could form the basis for new crop protection agents.

Advanced Analytical Techniques for Characterization and Quantification of N Benzyl 2 Phenethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum would be essential for identifying the arrangement of hydrogen atoms. Key expected signals would include distinct multiplets for the aromatic protons on the three separate phenyl rings (the benzoyl group, the N-benzyl group, and the 2-phenethyl group). The benzylic protons of the N-benzyl group (-CH₂-Ph) would likely appear as a doublet, coupled to the amide N-H proton. The ethyl bridge protons (-CH₂CH₂-Ph) of the phenethyl group would present as two distinct triplets. The amide proton (N-H) would appear as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon framework. It would show a characteristic signal for the carbonyl carbon (C=O) of the amide in the downfield region (typically 165-175 ppm). The spectrum would also display a series of signals in the aromatic region (120-140 ppm) corresponding to the numerous non-equivalent carbons of the three phenyl rings. The aliphatic carbons from the benzylic and phenethyl groups would appear in the upfield region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be used. Under ESI, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. The fragmentation pattern is also diagnostic. Common fragmentation pathways for related N-benzyl amides include the cleavage of the C-N bond to produce the stable benzyl (B1604629) cation (m/z 91) and the benzoyl cation (m/z 105).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (e.g., C₂₂H₂₁NO for N-benzyl-2-phenethylbenzamide), distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For an N-substituted amide, a strong absorption band corresponding to the C=O (amide I) stretch would be prominent, typically around 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bend (amide II) is also characteristic, found near 1510-1570 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms. It would also reveal the conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and π-π stacking between the aromatic rings.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, likely using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be the primary method for assessing purity. A UV detector would be used for detection, leveraging the UV absorbance of the aromatic rings. This method can be developed for quantitative analysis to determine the concentration of the compound in a sample.

Gas Chromatography (GC): Due to the relatively high molecular weight and boiling point of this compound, GC analysis might require high temperatures. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. GC is highly effective for detecting volatile impurities that may not be observed by HPLC.

Challenges and Future Directions in N Benzyl 2 Phenethylbenzamide Research

Scalability and Sustainable Synthesis Approaches for N-benzyl-2-phenethylbenzamide

A primary challenge in the advancement of this compound research is the development of scalable and environmentally sustainable synthetic routes. Traditional methods for amide synthesis often involve harsh reagents, stoichiometric activators, and volatile organic solvents, which can be costly and generate significant chemical waste. researchgate.net For this compound to be viable for broader applications, more efficient and greener synthetic strategies are essential.

Future research in this area will likely focus on several key strategies:

Catalytic Amidation: Exploring novel catalysts, including those based on earth-abundant metals or organocatalysts, to facilitate the direct condensation of 2-phenethylbenzoic acid and benzylamine (B48309). This would reduce the reliance on stoichiometric activating agents.

Green Solvents and Conditions: Investigating the use of benign solvent systems such as water, ionic liquids, or deep eutectic solvents. ijarsct.co.in Additionally, energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation could significantly shorten reaction times and improve yields. researchgate.netresearchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, allowing for more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The potential for enzymatic coupling of the constituent acid and amine fragments could offer a highly selective and environmentally friendly synthetic route.

A comparison of potential synthetic approaches is presented in the table below.

Synthesis ApproachPotential AdvantagesKey Challenges
Conventional Synthesis Well-established procedures.Use of hazardous reagents, waste generation, scalability issues.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. benthamdirect.comSpecialized equipment, potential for localized overheating.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions. researchgate.netScalability can be challenging for large volumes.
Green Catalysis Reduced waste, use of sustainable materials. rsc.orgCatalyst stability and recyclability, cost of novel catalysts.
Flow Chemistry High throughput, improved safety and control.Initial setup costs, potential for clogging with solid byproducts.

Elucidating Novel Biological Mechanisms and Off-Target Interactions (Non-clinical)

While initial studies on analogous compounds have suggested potential biological activities, a thorough understanding of the specific molecular mechanisms of this compound is still in its infancy. A significant challenge is to move beyond preliminary findings to a detailed characterization of its biological targets and pathways.

Future non-clinical research should focus on:

Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the primary protein targets of this compound. Analogs of this compound have been investigated for their interaction with serotonin (B10506) receptors and their ability to inhibit amyloid-beta aggregation. evitachem.comresearchgate.netnih.gov

Pathway Analysis: Once primary targets are identified, comprehensive studies will be needed to elucidate the downstream signaling pathways that are modulated by the compound.

Off-Target Profiling: A critical aspect of preclinical research is the identification of unintended biological interactions. Broad-based screening against a panel of receptors, enzymes, and ion channels is necessary to build a complete picture of the compound's selectivity. For instance, N-benzyl phenethylamine (B48288) derivatives are known to interact with 5-HT2A and 5-HT2C receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to understand how structural modifications influence biological activity and selectivity.

Development of Advanced Computational Models for this compound Prediction

Computational modeling is a powerful tool for accelerating the discovery and optimization of new chemical entities. For this compound, the development of robust predictive models presents a significant opportunity to guide future research.

Key areas for the application of computational modeling include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogs with their biological activities. nih.govjppres.com Such models can be used to predict the potency of new, unsynthesized compounds.

Pharmacophore Modeling: Creating three-dimensional pharmacophore models that define the essential structural features required for biological activity. These models can guide the design of new analogs with improved properties. bohrium.com

Molecular Docking and Dynamics: Using molecular docking to predict the binding mode of this compound with its biological targets. mdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of research to identify compounds with favorable pharmacokinetic profiles.

The following table outlines the types of computational models and their potential applications in this compound research.

Computational ModelApplicationPredicted Properties
QSAR Predict activity of new analogsPotency, selectivity
Pharmacophore Modeling Guide the design of new compoundsEssential structural features for activity
Molecular Docking Predict binding to biological targetsBinding affinity, binding mode
Molecular Dynamics Assess stability of ligand-target complexConformational changes, binding free energy
ADMET Prediction Early assessment of drug-like propertiesSolubility, permeability, metabolic stability

Exploration of this compound in Emerging Chemical Technologies

The unique structural features of this compound may lend themselves to applications beyond the biological realm. A forward-looking challenge is to explore the potential of this compound and its derivatives in emerging chemical technologies.

Potential areas of exploration include:

Materials Science: The rigid benzamide (B126) core and the flexible benzyl (B1604629) and phenethyl groups could be leveraged in the design of novel polymers or liquid crystals with specific photophysical or mechanical properties.

Molecular Probes: With appropriate functionalization, this compound could be developed into fluorescent probes for biological imaging or as sensors for specific analytes.

Agrochemicals: Some benzamide derivatives have shown promise as herbicides. archivepp.com The herbicidal potential of this compound and its analogs could be an area for future investigation.

Fostering Interdisciplinary Collaborations for Comprehensive this compound Studies

The multifaceted challenges and opportunities in this compound research necessitate a highly collaborative approach. A significant hurdle to comprehensive studies is the frequent siloing of scientific disciplines.

To overcome this, fostering collaborations between various fields is paramount:

Synthetic and Medicinal Chemists: To design and synthesize novel analogs with improved properties.

Computational Chemists: To develop predictive models that can guide synthetic efforts and provide insights into molecular interactions. researchgate.net

Pharmacologists and Biologists: To conduct in-depth non-clinical studies to elucidate biological mechanisms and assess therapeutic potential.

Material Scientists and Chemical Engineers: To explore novel applications in materials science and to develop scalable and sustainable production processes.

By bringing together experts from these diverse fields, a more holistic understanding of this compound can be achieved, accelerating its journey from a laboratory curiosity to a compound with tangible applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-phenethylbenzamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via amide coupling using reagents like HATU or EDCl/HOBt. For example, benzylamine derivatives can react with activated carboxylic acids (e.g., 2-phenethylbenzoyl chloride) in anhydrous dichloromethane with pyridine as a base . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (1–3 hours at 0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm amide bond formation (δ 7.8–8.2 ppm for aromatic protons adjacent to the carbonyl) and benzyl group integration .
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous benzamide derivatives .

Q. What are the primary biological screening protocols for this compound in early-stage drug discovery?

  • Methodology : Use in vitro assays such as:

  • Enzyme inhibition : Dose-response curves (IC₅₀ determination) against kinases or proteases.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Solubility : Evaluate in PBS (pH 7.4) using HPLC-UV quantification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the binding affinity of this compound to target proteins?

  • Methodology :

  • Docking studies : Use AutoDock Vina with protein structures from the PDB (e.g., EGFR kinase). Validate with MM-GBSA free-energy calculations .
  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps for pharmacophore features .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for benzamide derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays) to identify confounding factors like solvent polarity or cell line variability .
  • Proteomics : Use thermal shift assays to confirm target engagement specificity .
  • Crystallography : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with binding mode changes .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Isotopic labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or carbamate groups to mask polar functionalities, enhancing membrane permeability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Safety and Experimental Design

Q. What protocols ensure safe handling of this compound in hygroscopic or light-sensitive conditions?

  • Methodology :

  • Storage : Use amber vials under nitrogen atmosphere at –20°C. Pre-dry solvents (e.g., molecular sieves for DMF) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before segregating into halogenated waste containers .

Q. How to design controlled experiments assessing the compound’s selectivity across related targets?

  • Methodology :

  • Panel screening : Test against 50+ kinases/proteases at 1 µM (Eurofins Panlabs).
  • Counter-screening : Include off-targets (e.g., hERG channel binding assays) to evaluate cardiovascular toxicity risks .
  • Data normalization : Use Z’-factor (>0.5) to validate assay robustness .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.